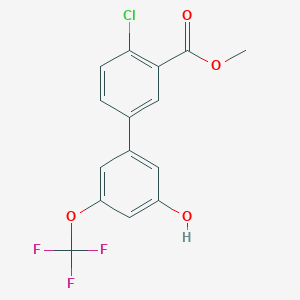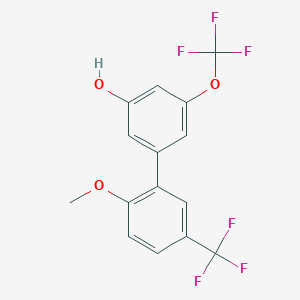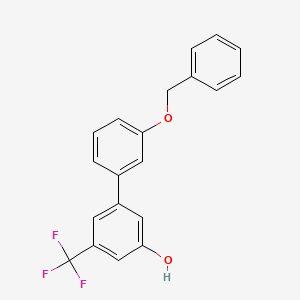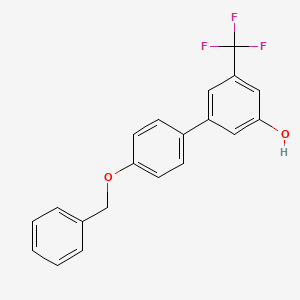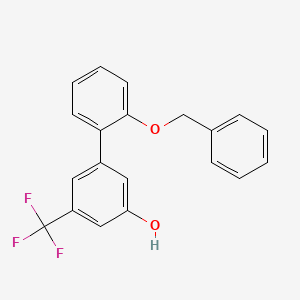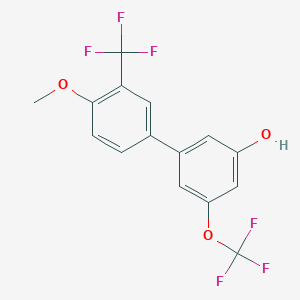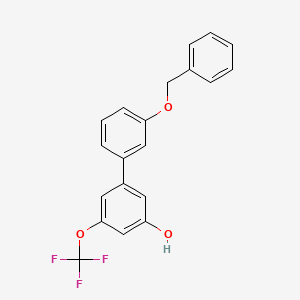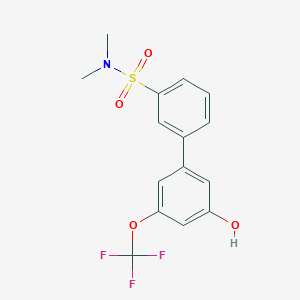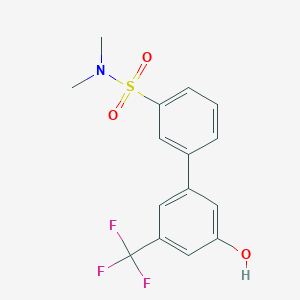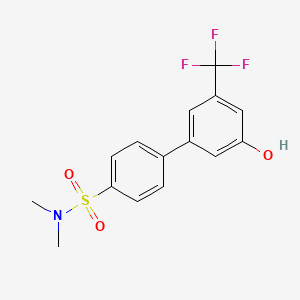
5-(4-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% (5-DMPT-95%) is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile compound used in a variety of experiments and applications, ranging from biochemical and physiological effects to organic synthesis. 5-DMPT-95% is a highly reactive compound that can be used in a variety of chemical reactions, and its unique properties make it an ideal choice for many laboratory experiments. In
Aplicaciones Científicas De Investigación
5-DMPT-95% is used in a variety of scientific research applications. It is used in organic synthesis reactions, such as the preparation of heterocyclic compounds and the synthesis of pharmaceuticals. It is also used as a catalyst in the synthesis of polymers and in the synthesis of organometallic compounds. In addition, 5-DMPT-95% is used in the synthesis of organic compounds, such as dyes and pigments, and in the synthesis of organic compounds for use in the medical field.
Mecanismo De Acción
The mechanism of action of 5-DMPT-95% is based on its unique chemical structure. The compound has a trifluoromethyl group, which is a highly electronegative group, and a dimethylsulfamoylphenyl group, which is a highly electrophilic group. The combination of these two groups makes 5-DMPT-95% a very reactive compound. When the compound is exposed to a nucleophile, such as an alcohol or a halide, the trifluoromethyl group attacks the nucleophile, resulting in a nucleophilic substitution reaction. The dimethylsulfamoylphenyl group then acts as a leaving group, allowing the reaction to proceed.
Biochemical and Physiological Effects
5-DMPT-95% has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as anti-tumor activity. It has also been shown to have antifungal and antibacterial properties. In addition, 5-DMPT-95% has been shown to have neuroprotective and neuroregenerative effects, and it has been used in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-DMPT-95% in laboratory experiments has several advantages. It is a highly reactive compound, making it an ideal choice for organic synthesis reactions. In addition, it is a versatile compound, making it suitable for a variety of experiments. Furthermore, it is a relatively inexpensive compound, making it an economical choice for laboratory experiments.
However, there are also some limitations to the use of 5-DMPT-95% in laboratory experiments. The compound is highly reactive, meaning that it must be handled with care. In addition, it is a relatively new compound, meaning that there is still much to be learned about its properties and applications.
Direcciones Futuras
The use of 5-DMPT-95% in scientific research has great potential for the future. It is a versatile compound that can be used in a variety of experiments and applications. In the future, it could be used in the synthesis of more complex compounds, such as pharmaceuticals and polymers. In addition, it could be used in the development of new drugs and treatments for diseases. Finally, it could be used in the development of new materials, such as nanomaterials, for use in a variety of applications.
Métodos De Síntesis
5-DMPT-95% is synthesized using a method known as the Williamson ether synthesis. This method involves the reaction of a nucleophile, such as a halide or an alcohol, with an alkyl halide in the presence of a base. The reaction proceeds with an SN2 mechanism, where the nucleophile displaces the halide group from the alkyl halide. In the case of 5-DMPT-95%, the reaction is performed between the nucleophile 4-N,N-dimethylsulfamoylphenyl bromide and the alkyl halide 3-trifluoromethylphenol. The reaction is carried out in an aprotic solvent, such as dichloromethane, and is catalyzed by a base, such as potassium carbonate. After the reaction is complete, the compound is purified by recrystallization.
Propiedades
IUPAC Name |
4-[3-hydroxy-5-(trifluoromethyl)phenyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-19(2)23(21,22)14-5-3-10(4-6-14)11-7-12(15(16,17)18)9-13(20)8-11/h3-9,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRRZMQDJVFHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




